1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Catalog No.
S812300
CAS No.
1354706-24-3
M.F
C14H11N3O2
M. Wt
253.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-car...

CAS Number

1354706-24-3

Product Name

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

IUPAC Name

1-methyl-4-phenylpyrazolo[3,4-b]pyridine-3-carboxylic acid

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C14H11N3O2/c1-17-13-11(12(16-17)14(18)19)10(7-8-15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19)

InChI Key

KPSHQRCAIZJHRL-UHFFFAOYSA-N

SMILES

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3
  • Chemical synthesis and availability

    While commercial suppliers exist for 1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, there is no scientific literature readily available describing its synthesis or potential uses in research. This suggests the compound may be relatively new or have niche applications.

  • Structural similarity to other pyrazole-based molecules

    In the absence of specific research on 1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, it can be informative to look at structurally similar molecules, particularly other functionalized pyrazoles. Pyrazoles are a well-studied class of heterocyclic compounds with diverse applications in medicinal chemistry. Some pyrazole derivatives exhibit anti-inflammatory, analgesic, and anticonvulsant properties .

1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure that combines a pyrazole ring fused with a pyridine ring. The molecular formula of this compound is C14H11N3O2C_{14}H_{11}N_3O_2 with a molar mass of approximately 253.26 g/mol. This compound features a methyl group at the 1-position of the pyrazole ring, a phenyl group at the 4-position of the pyridine ring, and a carboxylic acid group at the 3-position of the pyrazole ring. The presence of these functional groups suggests potential for various chemical interactions and biological activities due to the aromatic nature and acidic functionality of the compound .

Involving 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are not extensively documented, general reactions typical for similar pyrazole derivatives can be anticipated. These may include:

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